N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a chloropyrimidine core, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol through a methylenation reaction using disubstituted halomethanes.
Synthesis of the Chloropyrimidine Core: The chloropyrimidine core is often synthesized via a cyclization reaction involving appropriate precursors such as chlorinated nitriles and amidines.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Reduction: The chloropyrimidine core can be reduced under specific conditions to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Aminated derivatives of the chloropyrimidine core.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through its various functional groups, potentially inhibiting or activating specific pathways. The benzodioxole moiety may interact with hydrophobic pockets, while the methanesulfonyl group could form hydrogen bonds or ionic interactions with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]benzenesulfonamide
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its combination of a benzodioxole moiety, a chloropyrimidine core, and a methanesulfonyl group. This unique structure may confer specific biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H18ClN3O5S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O5S/c1-13-4-2-3-5-15(13)11-31(27,28)21-24-10-16(22)19(25-21)20(26)23-9-14-6-7-17-18(8-14)30-12-29-17/h2-8,10H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
JZHXEYMZXNMFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
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